molecular formula C10H15F3O2 B13538977 1-(3,3,3-Trifluoropropyl)cyclohexane-1-carboxylic acid

1-(3,3,3-Trifluoropropyl)cyclohexane-1-carboxylic acid

Cat. No.: B13538977
M. Wt: 224.22 g/mol
InChI Key: GFEYLNUMTNVQBP-UHFFFAOYSA-N
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Description

1-(3,3,3-Trifluoropropyl)cyclohexane-1-carboxylic acid is a fluorinated organic compound with the molecular formula C10H15F3O2 and a molecular weight of 224.22 g/mol . This compound is characterized by the presence of a cyclohexane ring substituted with a trifluoropropyl group and a carboxylic acid group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,3,3-Trifluoropropyl)cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexanecarboxylic acid with 3,3,3-trifluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-(3,3,3-Trifluoropropyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3,3,3-Trifluoropropyl)cyclohexane-1-carboxylic acid is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 1-(3,3,3-Trifluoropropyl)cyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoropropyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying membrane-associated processes and drug delivery systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,3,3-Trifluoropropyl)cyclohexane-1-carboxylic acid stands out due to its trifluoropropyl group, which imparts unique chemical and physical properties such as increased stability, lipophilicity, and resistance to metabolic degradation. These properties make it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C10H15F3O2

Molecular Weight

224.22 g/mol

IUPAC Name

1-(3,3,3-trifluoropropyl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C10H15F3O2/c11-10(12,13)7-6-9(8(14)15)4-2-1-3-5-9/h1-7H2,(H,14,15)

InChI Key

GFEYLNUMTNVQBP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CCC(F)(F)F)C(=O)O

Origin of Product

United States

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